molecular formula C13H10N6O B5775359 N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide

N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B5775359
M. Wt: 266.26 g/mol
InChI Key: FZTUPEOOBRISPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells, including B cells, T cells, and mast cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.

Mechanism of Action

N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide works by inhibiting SYK, which is a key component of the B cell receptor (BCR) and Fc receptor signaling pathways. By inhibiting SYK, N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide blocks the activation of B cells and the production of autoantibodies. N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide also inhibits the activation of mast cells, which play a role in the development of allergic reactions.
Biochemical and Physiological Effects:
N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide has been shown to reduce the levels of autoantibodies in preclinical models of autoimmune diseases. It also reduces the infiltration of immune cells into affected tissues, leading to a reduction in inflammation and tissue damage. N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide has also been shown to inhibit the activation of mast cells, which can cause allergic reactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide is its potency and selectivity for SYK. This makes it a useful tool for studying the role of SYK in various biological processes. However, N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide has limitations in terms of its solubility and stability, which can affect its activity in vitro and in vivo.

Future Directions

There are several future directions for research on N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential as a treatment for autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide in patients with rheumatoid arthritis and other autoimmune diseases. Another area of interest is the development of more potent and selective SYK inhibitors, which could have even greater therapeutic potential. Finally, there is interest in understanding the role of SYK in other biological processes, such as cancer and inflammation, which could lead to the development of new therapies.

Synthesis Methods

The synthesis of N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide involves a multi-step process that starts with the reaction of 2-bromo-5-chloropyridine with sodium azide to form 2-azido-5-chloropyridine. This intermediate is then reacted with 4-amino-1H-tetrazole to form 2-azido-5-(1H-tetrazol-1-yl)pyridine. The final step involves the reaction of this intermediate with 4-fluoro-N-(4-(2-methoxyethoxy)phenyl)benzamide to form N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide.

Scientific Research Applications

N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of rheumatoid arthritis, N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide was shown to reduce joint inflammation and destruction. In another study, N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide was found to inhibit the production of autoantibodies in a mouse model of lupus. N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide has also been shown to be effective in a mouse model of multiple sclerosis, where it reduced the infiltration of immune cells into the central nervous system.

properties

IUPAC Name

N-pyridin-2-yl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c20-13(16-12-3-1-2-8-14-12)10-4-6-11(7-5-10)19-9-15-17-18-19/h1-9H,(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTUPEOOBRISPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide

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